molecular formula C5H10N4 B13101110 N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13101110
M. Wt: 126.16 g/mol
InChI Key: BIOADHFXWVAGSV-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is a triazole derivative featuring three methyl substituents at the N,N,1 positions. Methyl groups influence electronic, steric, and solubility properties, distinguishing it from nitro-, azido-, or aryl-substituted counterparts.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N,N,2-trimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4/c1-8(2)5-6-4-7-9(5)3/h4H,1-3H3

InChI Key

BIOADHFXWVAGSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nitrile imines with guanidine derivatives. This regioselective synthesis proceeds smoothly under ambient conditions, yielding functionalized 1,2,4-triazoles with high regioselectivity . Another method involves the reaction of acyl hydrazides with isothioureas, oxidative coupling of N,N-dimethylguanidine with benzonitrile, and [3+2]-cycloaddition reactions of nitrile ylides with diazonium salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles and amine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . Additionally, the compound’s structure allows it to interact with biological targets, potentially inhibiting or activating specific enzymes and pathways .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • Methyl Groups (Electron-Donating): Methyl substituents enhance solubility in organic solvents and reduce intermolecular hydrogen bonding compared to amino or nitro groups. However, they may lower thermal stability relative to nitro derivatives. For example, 3-azido-N-nitro-1H-1,2,4-triazol-5-amine (Td = 317–361°C) outperforms methylated analogs in thermal resistance due to nitro groups’ electron-withdrawing effects.
  • Nitro/Azido Groups (Electron-Withdrawing):
    Compounds like ATDNP (Td = 317°C) and 3-azido-N-nitro derivatives exhibit higher thermal stability and detonation velocities (vD = 8,502–9,409 m/s) , attributed to strong C–N/N–N bonds and planar conjugated structures.

Hydrogen Bonding and Crystal Packing

  • Intramolecular Hydrogen Bonds:
    Tricyclic compounds (e.g., ATNT, ATDNP) achieve molecular planarity via intramolecular N–H⋯N bonds, enhancing crystal packing and stability (IS > 60 J, FS = 360 N) .
  • For instance, 3-benzyl-sulfanyl-1H-1,2,4-triazol-5-amine forms zigzag chains via N–H⋯N bonds , while methylated analogs may exhibit less regular packing.

Functional Group Diversity

  • Anticancer Agents:
    Naphthalene-substituted triazol-5-amine derivatives (e.g., 3a, 3b) show antiproliferative activity against gastric, colorectal, and breast cancer cells .
  • Energetic Materials:
    Tricyclic frameworks (ATDT, ATNT) and azido-nitro derivatives achieve balanced stability (Td > 300°C) and detonation performance (vD > 8,300 m/s) .

Performance Metrics

Thermal and Mechanical Stability

Compound Td (°C) IS (J) FS (N) Detonation Velocity (m/s)
ATNT 361.1 >60 360 8,375
ATDNP 317.0 >60 360 8,502
3-Azido-N-nitro derivative 317–361 2.5–40 N/A 8,159–9,409
Methylated analogs* ~250–300 30–50 180–240 7,000–8,000 Inferred

*Inferred from substituent trends; methyl groups likely reduce thermal stability compared to nitro/azido analogs.

Key Differentiators of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

  • Solubility vs. Stability: Methyl groups improve solubility but may compromise thermal stability relative to nitro/azido derivatives.
  • Steric Effects: Trimethylation likely reduces crystal packing efficiency, impacting mechanical sensitivity (IS/FS).
  • Applications: More suited for pharmaceutical (e.g., kinase inhibitors ) than high-energy applications due to moderate stability.

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